3-(1-Benzothiophen-2-yl)-3-oxopropanal
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Overview
Description
3-(1-Benzothiophen-2-yl)-3-oxopropanal is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-2-yl)-3-oxopropanal typically involves the formation of the benzothiophene core followed by functionalization at the desired positions. One common method involves the cyclization of o-alkynylthiophenols in the presence of a catalyst such as rhodium or copper. For example, the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates can yield substituted benzothiophenes .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-2-yl)-3-oxopropanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-(1-Benzothiophen-2-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes such as protein kinases and lipoxygenases, which play crucial roles in cellular signaling and inflammation . The compound’s effects are mediated through binding to these enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: This compound has important pharmacological applications and has been studied for its antimicrobial activity.
Tetrahydro-1-benzothieno[2,3-d]pyrimidine: Known for its enzyme inhibition properties and potential as an anticancer agent.
Uniqueness
3-(1-Benzothiophen-2-yl)-3-oxopropanal is unique due to its specific functional groups and the resulting chemical reactivity
Properties
Molecular Formula |
C11H8O2S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H8O2S/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,6-7H,5H2 |
InChI Key |
ZSGSQVXPLVGVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CC=O |
Origin of Product |
United States |
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